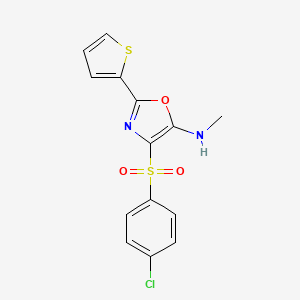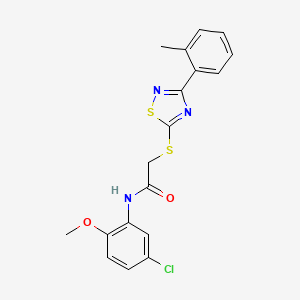![molecular formula C18H22N4O3 B2429316 3-Ciclopropil-1-{1-[2-(piridin-3-il)acetil]piperidin-4-il}imidazolidina-2,4-diona CAS No. 2097913-16-9](/img/structure/B2429316.png)
3-Ciclopropil-1-{1-[2-(piridin-3-il)acetil]piperidin-4-il}imidazolidina-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1-{1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-1-{1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-1-{1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes antifibróticos
La fibrosis, caracterizada por un depósito excesivo de colágeno, contribuye a diversas enfermedades. La investigación sugiere que los compuestos relacionados con 3-Ciclopropil-1-{1-[2-(piridin-3-il)acetil]piperidin-4-il}imidazolidina-2,4-diona pueden inhibir la síntesis de colágeno. Por ejemplo:
- Sorafinib, un inhibidor de VEGFR-2 y PDGF-β, reduce el depósito de colágeno en modelos de fibrosis hepática .
- N2,N4-bis(2-metoxietil)piridina-2,4-dicarboxamida (HOE-077) inhibe la síntesis de colágeno al inactivar las células estelares hepáticas .
- Etil 3,4-dihidroxibenzoato y S4682 también muestran efectos antifibróticos al inhibir la prolil-4-hidroxilasa del colágeno (CP4H) .
Catálisis y síntesis orgánica
Aunque no se ha estudiado directamente para aplicaciones catalíticas, el grupo ciclopropil en este compuesto podría servir como un bloque de construcción versátil en la síntesis orgánica. Por ejemplo, las reacciones de protodesboronación utilizando ésteres borónicos de pinacol han tenido éxito .
Propiedades
IUPAC Name |
3-cyclopropyl-1-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-16(10-13-2-1-7-19-11-13)20-8-5-14(6-9-20)21-12-17(24)22(18(21)25)15-3-4-15/h1-2,7,11,14-15H,3-6,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXDDSAIAGXMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2429238.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2429243.png)
![Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2429245.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2429248.png)
![4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2429250.png)
![N-(3,5-dimethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2429251.png)
![(E)-N'-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2429252.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2429254.png)

